[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate
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Overview
Description
The compound [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate is a derivative of D-glucopyranose, specifically a tetraacetate with a trichloroethanimidate group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate involves the acetylation of D-glucopyranose followed by the introduction of the trichloroethanimidate group. The reaction typically involves:
Acetylation: D-glucopyranose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetraacetate derivative.
Trichloroethanimidate Introduction: The tetraacetate derivative is then reacted with trichloroacetonitrile in the presence of a base like sodium hydride to introduce the trichloroethanimidate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate: undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-glucopyranose derivatives and trichloroacetamide.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: D-glucopyranose derivatives and trichloroacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate involves its interaction with specific molecular targets and pathways. The trichloroethanimidate group is known to interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate: can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl trichloroacetimidate: Similar structure but different stereochemistry.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide: Contains an azide group instead of the trichloroethanimidate group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Contains a chloride group instead of the trichloroethanimidate group.
These compounds share similar chemical properties but differ in their specific functional groups and stereochemistry, leading to unique reactivity and applications.
Properties
Molecular Formula |
C12H16Cl3NO6 |
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Molecular Weight |
376.6 g/mol |
IUPAC Name |
[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3/t5-,8+,9-,10-/m1/s1 |
InChI Key |
SYKYUESDKTZQFE-KNPZVZKISA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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